2-[(Chloromethoxy)methyl]oxolane
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Description
Scientific Research Applications
Sustainable Lipophilic Solvent
2-Methyloxolane (2-MeOx) is used as a sustainable lipophilic solvent. It’s a bio-based solvent for the extraction of natural products and food ingredients . It provides a necessary background about the properties of 2-MeOx, not only its solvent power and extraction efficiency, but its detailed toxicological profile and environmental impacts are discussed .
Substitute for Hexane
2-MeOx is used as a substitute for hexane, which is the most used petroleum-based solvent for extraction of lipophilic natural products . The replacement of petroleum-based solvents is a hot research topic, which affects several fields of modern plant-based chemistry .
Extraction of Natural Products
2-MeOx is used for the extraction of natural products. It has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .
Extraction of Food Ingredients
2-MeOx is also used for the extraction of food ingredients. It’s a bio-based solvent that has been shown to be an effective alternative to petroleum-based solvents .
Industrial Transfer
The final part of the research on 2-MeOx focuses on successful industrial transfer, including technologic, economic, and safety impacts .
Green Extraction
2-MeOx is used in green extraction processes. It’s a bio-based solvent that is considered more environmentally friendly than traditional petroleum-based solvents .
properties
IUPAC Name |
2-(chloromethoxymethyl)oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-8-4-6-2-1-3-9-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFRYXYFCITFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Chloromethoxy)methyl]oxolane |
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